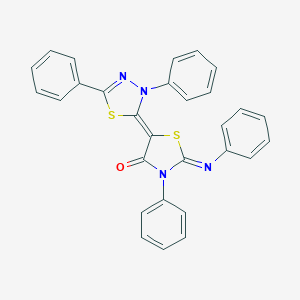![molecular formula C27H32N2O3 B283159 2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide, commonly known as BMEA, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. BMEA belongs to the class of diphenylacetamide compounds and has shown promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of BMEA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
BMEA has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to have potential anti-cancer properties. BMEA has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMEA in lab experiments is its potential for use in medicinal chemistry research. It has shown promising results in various studies and could potentially be developed into a new drug or treatment. However, there are also limitations to using BMEA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on BMEA. One potential area of research is in the development of new drugs or treatments based on the compound. Another area of research could be in further understanding the mechanism of action of BMEA and its potential applications in treating various medical conditions. Additionally, more research is needed to fully understand the potential toxicity and limitations of using BMEA in lab experiments.
Méthodes De Synthèse
The synthesis of BMEA involves the reaction of 2-{4-[(chloromethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide with butylamine. This reaction results in the formation of BMEA as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
BMEA has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BMEA has also been studied for its potential use as a diagnostic tool for certain medical conditions.
Propriétés
Formule moléculaire |
C27H32N2O3 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-[4-(butylaminomethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O3/c1-3-5-18-28-20-22-16-17-25(26(19-22)31-4-2)32-21-27(30)29(23-12-8-6-9-13-23)24-14-10-7-11-15-24/h6-17,19,28H,3-5,18,20-21H2,1-2H3 |
Clé InChI |
OBTLJBQAMUXZCJ-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
SMILES canonique |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)

![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)